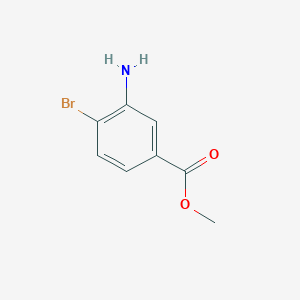

Methyl 3-amino-4-bromobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMSTDWXXKAKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398019 | |

| Record name | methyl 3-amino-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46064-79-3 | |

| Record name | methyl 3-amino-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-4-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-4-bromobenzoate

CAS Number: 46064-79-3

Foreword: Unveiling the Potential of a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis and drug discovery, the strategic value of a chemical building block is measured by its versatility, reactivity, and the molecular complexity it can unlock. Methyl 3-amino-4-bromobenzoate, a seemingly unassuming substituted aromatic ester, is a quintessential example of such a high-value intermediate. Its unique trifunctional arrangement—a nucleophilic amino group, an electrophilic ester, and a bromine atom poised for cross-coupling reactions—renders it a powerful scaffold for the synthesis of a diverse array of complex molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its synthesis and characterization to its applications in cutting-edge research. We will delve into the causality behind experimental choices, ensuring that the protocols described herein are not merely recipes, but rather a foundation for rational synthetic design and problem-solving in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a compound is the bedrock of its effective application. Herein, we present a consolidated overview of the physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 46064-79-3 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Gray to yellow to brown solid/crystalline powder | [3] |

| Melting Point | 118-120 °C | [4] |

| Boiling Point | 337 °C at 760 mmHg (Predicted) | [4] |

| Density | ~1.6 g/cm³ | [4] |

Spectroscopic Characterization:

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the amino group protons, and the methyl ester protons. The substitution pattern on the aromatic ring leads to a distinct splitting pattern for the aromatic protons, allowing for unambiguous assignment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino, bromo, and ester substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ester, and C-H and C=C stretches of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight and elemental composition.

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of this compound can be approached from multiple angles, with the choice of route often dictated by the availability of starting materials, desired scale, and safety considerations. We will explore two of the most common and reliable synthetic strategies.

Pathway A: Fischer Esterification of 3-Amino-4-bromobenzoic Acid

This is a direct and classical approach, relying on the acid-catalyzed esterification of the corresponding carboxylic acid.

-

Reactants: 3-Amino-4-bromobenzoic acid serves as the direct precursor. Methanol acts as both the reactant and the solvent, and using it in excess drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.[5][6]

-

Catalyst: A strong acid, typically sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5][6] Thionyl chloride offers the advantage of producing gaseous byproducts (SO₂ and HCl), which can be easily removed.

-

Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate. The duration of the reaction is monitored to ensure complete conversion.

-

Work-up: A basic work-up with a solution like sodium bicarbonate is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating the extraction of the ester into an organic solvent.

-

To a stirred solution of 3-Amino-4-bromobenzoic acid (1 equivalent) in methanol (10-20 volumes), cool the mixture to 0 °C.

-

Slowly add thionyl chloride (2.5 equivalents) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

Pathway B: Reduction of a Nitro Precursor

An alternative and often high-yielding route involves the synthesis of a nitro-substituted precursor followed by its selective reduction to the desired amine.

-

Starting Material: This route typically begins with 4-Bromo-3-nitrobenzoic acid.

-

Esterification: The carboxylic acid is first converted to its methyl ester. This is a crucial step as many common reducing agents for nitro groups can also reduce carboxylic acids. Esterification protects the carboxylic acid functionality.

-

Selective Reduction: The choice of reducing agent is critical to selectively reduce the nitro group in the presence of the ester. While powerful reducing agents like lithium aluminum hydride would reduce both functionalities, milder and more chemoselective reagents are employed.[7] Common choices include:

-

Metals in Acidic Media: Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for this transformation.

-

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is a clean and efficient method.

-

Other Reagents: Sodium borohydride in the presence of a transition metal salt like FeCl₂ has been shown to be effective for the selective reduction of nitro groups in the presence of esters.[8][9]

-

-

Work-up: The work-up procedure will depend on the reducing agent used. For metal/acid reductions, a basic work-up is necessary to precipitate the metal salts. For catalytic hydrogenation, simple filtration to remove the catalyst is often sufficient.

-

Esterify 4-Bromo-3-nitrobenzoic acid to Methyl 4-bromo-3-nitrobenzoate using the Fischer esterification protocol described in Pathway A.

-

To a stirred suspension of Methyl 4-bromo-3-nitrobenzoate (1 equivalent) in ethanol, add tin(II) chloride dihydrate (3-5 equivalents).

-

Heat the mixture to reflux and slowly add concentrated hydrochloric acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it onto ice.

-

Make the solution basic by the addition of a concentrated sodium hydroxide solution to precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification Strategies: Achieving High Purity

The purity of this compound is paramount for its successful application in subsequent synthetic steps. Two primary methods are employed for its purification: recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[10] This temperature-dependent solubility allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent. For this compound, a moderately polar compound, solvent systems like ethanol/water or ethyl acetate/hexanes are often effective. The choice of solvent is empirical and may require some screening.[11][12]

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Column Chromatography

For challenging separations or to achieve very high purity, column chromatography is the method of choice.

-

Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is carefully tuned to achieve good separation between the desired product and any impurities.

-

Tailing and the Role of Triethylamine: The basic amino group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.[13] To mitigate this, a small amount of a basic additive, such as triethylamine (TEA), is often added to the mobile phase.[14][15][16] TEA competes with the analyte for binding to the acidic sites on the silica, resulting in sharper peaks and improved resolution.

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity (e.g., from 10% to 30% ethyl acetate in hexanes).

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Applications in Drug Discovery and Materials Science

The synthetic utility of this compound is vast, with its applications spanning from the synthesis of life-saving pharmaceuticals to the development of advanced materials.

A Key Building Block for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[17] this compound serves as a valuable starting material for the synthesis of various kinase inhibitors.[18] The amino group can be acylated or used in cyclization reactions to form heterocyclic cores, while the bromine atom is a handle for introducing diversity through cross-coupling reactions.

Precursor to Complex Heterocycles

The vicinal amino and bromo functionalities on the aromatic ring of this compound make it an excellent precursor for the synthesis of a wide range of heterocyclic compounds, which are prevalent in medicinal chemistry.

Cross-Coupling Reactions: Expanding Molecular Diversity

The bromine atom in this compound is a key feature that allows for its participation in a variety of palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aromatic ring and a boronic acid or ester.[19][20] This is a powerful method for introducing aryl or vinyl substituents.

-

Sonogashira Coupling: This reaction facilitates the coupling of the aromatic ring with a terminal alkyne, providing access to arylethynyl structures.[21]

These cross-coupling reactions are instrumental in building molecular complexity and are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Development of Photoactive Molecules and Advanced Materials

This compound has been utilized as a building block in the synthesis of novel photoactive molecules, such as ortho-fluoroazobenzene photoswitches.[22] The functional groups on this molecule allow for its incorporation into more complex systems, leading to the development of light-responsive materials.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion: A Cornerstone of Modern Synthesis

This compound is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in organic synthesis. Its trifunctional nature provides a versatile platform for the construction of a vast array of complex molecules with significant applications in drug discovery and materials science. By understanding the principles behind its synthesis, purification, and reactivity, researchers can harness the full potential of this valuable building block to drive innovation in their respective fields.

References

-

Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts. [Link]

-

Esterification of benzoic acid to methyl benzoate. University of California, Irvine. [Link]

-

[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Sepu-tech. [Link]

-

Fischer esterification reaction. BYJU'S. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Eurasian Journal of Science and Engineering. [Link]

-

Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

-

Recrystallization. University of California, Los Angeles. [Link]

-

Organic Mechanism Fischer Esterification 004. YouTube. [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate. [Link]

-

Fischer Esterification. Chemistry Steps. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

-

Triethyl amine. Chromatography Forum. [Link]

-

Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

-

Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280. PubChem. [Link]

-

Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]

-

Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

-

General procedure for the amination of aryl halides. The Royal Society of Chemistry. [Link]

-

This compound | C8H8BrNO2 | CID 3928639. PubChem. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? ResearchGate. [Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. University at Buffalo. [Link]

-

A highly active and recyclable supramolecular palladium catalyst for Suzuki-Miyaura coupling reactions in aqueous media. The Royal Society of Chemistry. [Link]

-

Synthesis of ??-(Hetero)arylalkynylated ??-Amino Acid by Sonogashira-Type Reactions in Aqueous Media. ResearchGate. [Link]

-

Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal. [Link]

-

Utilization of kinase inhibitors as novel therapeutic drug targets: A review. National Institutes of Health. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

Sources

- 1. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. mt.com [mt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. byjus.com [byjus.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. jsynthchem.com [jsynthchem.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Recrystallization [sites.pitt.edu]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. welch-us.com [welch-us.com]

- 14. researchgate.net [researchgate.net]

- 15. Triethyl amine - Chromatography Forum [chromforum.org]

- 16. pharmagrowthhub.com [pharmagrowthhub.com]

- 17. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. benchchem.com [benchchem.com]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. par.nsf.gov [par.nsf.gov]

Methyl 3-amino-4-bromobenzoate molecular weight

An In-depth Technical Guide to Methyl 3-amino-4-bromobenzoate: A Core Building Block in Modern Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a strategically functionalized aromatic compound that has emerged as a critical starting material and intermediate in the fields of organic synthesis and drug discovery. Its unique trifunctional arrangement—an amine, a bromine atom, and a methyl ester on a benzene scaffold—offers medicinal chemists a versatile platform for constructing complex molecular architectures. The differential reactivity of these groups allows for sequential, site-selective modifications, making it a highly sought-after building block. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, and its pivotal role in the development of advanced therapeutics, particularly as a component in Proteolysis Targeting Chimeras (PROTACs). The content herein is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Physicochemical and Structural Properties

A comprehensive understanding of the fundamental properties of this compound is essential for its effective use in experimental design. The key identifiers and computed physicochemical parameters are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 46064-79-3 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Monoisotopic Mass | 228.97384 Da | [1] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)Br)N | [1] |

| InChIKey | GPMSTDWXXKAKCT-UHFFFAOYSA-N | [1] |

| XLogP3-AA (Predicted) | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis and Purification Methodology

The most common and reliable route to this compound is the esterification of its corresponding carboxylic acid precursor, 3-amino-4-bromobenzoic acid. This method is advantageous due to the commercial availability of the starting material and the high efficiency of the reaction.

Recommended Synthesis Protocol: Fischer Esterification via Acyl Chloride Intermediate

This protocol employs thionyl chloride (SOCl₂) in methanol, a robust method for converting carboxylic acids to methyl esters.

Causality of Reagent Choice:

-

Methanol (MeOH): Serves as both the solvent and the nucleophile for the esterification. Using it in excess drives the reaction equilibrium towards the product, maximizing yield.

-

Thionyl Chloride (SOCl₂): Acts as a dehydrating and activating agent. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate is much more electrophilic than the parent carboxylic acid, readily reacting with methanol. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and escape the reaction mixture, further driving the reaction to completion.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-4-bromobenzoic acid (1.0 eq.) in methanol (approx. 10-20 mL per gram of acid).

-

Cooling: Cool the suspension to 0°C in an ice bath. This is crucial for controlling the initial exothermic reaction upon addition of thionyl chloride.

-

Reagent Addition: Add thionyl chloride (2.0-2.5 eq.) dropwise to the cooled, stirring suspension over 15-30 minutes.[2] The slow addition prevents a rapid temperature increase and excessive gas evolution.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65°C). Maintain reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Work-up:

-

Cool the mixture to room temperature and remove the solvent (excess methanol) under reduced pressure using a rotary evaporator.[2]

-

Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step quenches any remaining acid and HCl.[2]

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).[2]

-

-

Purification:

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.[2]

-

Synthesis Workflow Diagram

Caption: Orthogonal reactivity of the core functional groups.

Key Building Block for PROTACs

Targeted protein degradation using PROTACs is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The modular nature of PROTACs requires a library of "building blocks" that can link the target-binding warhead to the E3 ligase ligand.

This compound and similar structures are classified as degrader building blocks . [3][4]Its functional groups provide ideal handles for elaboration into the linkers or attachment points for the other components of the PROTAC, facilitating the rapid parallel synthesis of degrader libraries to screen for optimal activity. [5]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood to avoid inhalation of dust.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Prevent dust generation during weighing and transfer.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

References

-

PubChem. (n.d.). Methyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Library of Medicine. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. European Journal of Medicinal Chemistry, 116167. Retrieved from [Link]

-

Uchida, N., et al. (2022). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Bioconjugate Chemistry, 33(1), 142-151. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Design, synthesis and profiling of proteolysis-targeting chimeras (PROTACs) as CDK4/6 degraders. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H8BrNO2). Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 4-bromobenzoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Muthukrishnan, S., & Padmanaban, G. (1975). 3-Amino-1,2,4-triazole Is an Inhibitor of Protein Synthesis on Mitoribosomes in Neurospora Crassa. Biochemical and Biophysical Research Communications, 62(1), 180-187. Retrieved from [Link]

Sources

- 1. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]

- 5. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3-amino-4-bromobenzoate chemical structure

An In-Depth Technical Guide to the Chemical Structure of Methyl 3-amino-4-bromobenzoate

Authored by: Gemini, Senior Application Scientist

Publication Date: December 31, 2025

This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique trifunctional structure—featuring an amine, a bromine atom, and a methyl ester on a benzene ring—renders it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive analysis of its chemical structure, supported by detailed discussions of its synthesis, physicochemical properties, and thorough spectroscopic characterization. The methodologies and data presented herein are intended to serve as an essential resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the elucidation and application of this key chemical intermediate.

Introduction and Physicochemical Profile

This compound (CAS No: 46064-79-3) is a strategically important organic intermediate. The spatial arrangement of its functional groups—an electron-donating amino group and an electron-withdrawing methyl ester, ortho and meta, respectively, to a halogen atom—creates a unique electronic and steric environment. This configuration is pivotal for its reactivity, allowing for selective modifications at multiple sites. The bromine atom, for instance, serves as a handle for cross-coupling reactions, while the amino group is readily available for diazotization or acylation, and the ester can be hydrolyzed or converted to other functionalities.[1] These attributes make it a sought-after precursor in the development of novel pharmaceuticals and photoactive materials.[1][2]

Core Physicochemical Properties

A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 46064-79-3 | [3] |

| Molecular Formula | C₈H₈BrNO₂ | [3][4] |

| Molecular Weight | 230.06 g/mol | [3][4] |

| SMILES | COC(=O)C1=CC(=C(C=C1)Br)N | [3] |

| InChI | InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | [3] |

| InChIKey | GPMSTDWXXKAKCT-UHFFFAOYSA-N | [3] |

Synthesis Pathway: Esterification of 3-Amino-4-bromobenzoic Acid

The most direct and commonly employed synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-Amino-4-bromobenzoic acid.[4] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and operational simplicity.

The causality behind this choice of protocol is rooted in chemical principles. The reaction requires a strong acid catalyst, such as sulfuric acid or thionyl chloride, to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is typically performed under reflux to increase the reaction rate. As an equilibrium process, the removal of water or the use of a large excess of methanol is necessary to drive the reaction to completion, in accordance with Le Châtelier's principle.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 3-Amino-4-bromobenzoic acid (1 eq.) in methanol (a significant excess, acting as both reactant and solvent).[4] Cool the mixture to 0°C in an ice bath.

-

Catalyst Addition : Add thionyl chloride (2.5 eq.) or concentrated sulfuric acid (catalytic amount) dropwise to the cooled solution.[4] The slow addition is crucial to control the exothermic reaction.

-

Reflux : After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup : After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization : Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[4] This step quenches the acid catalyst and removes any unreacted carboxylic acid.

-

Extraction : Extract the aqueous mixture with ethyl acetate (3x).[4] Combine the organic layers.

-

Purification : Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be further purified by column chromatography using a hexane/ethyl acetate eluent system to yield the pure this compound.[4]

Synthesis Workflow Diagram

Caption: A multi-technique approach for structural validation.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

GHS Hazard Information

| Hazard Class | Statement | Pictogram | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Warning) | [3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Warning) | [3] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Warning) | [3] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Warning) | [3] |

Precautionary Statements:

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection. [5]* P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]

Conclusion

This compound is a high-value synthetic intermediate whose utility is directly derived from its distinct chemical structure. The strategic placement of its amino, bromo, and methyl ester functional groups provides multiple avenues for synthetic elaboration. This guide has detailed the robust and logical framework for confirming this structure through a synergistic application of NMR, IR, and Mass Spectrometry. The experimental protocols and interpretive data provided serve as a validated reference for scientists, ensuring both the integrity of their starting materials and the success of their subsequent research endeavors in drug discovery and beyond.

References

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Google Scholar.

-

Methyl 4-amino-3-bromobenzoate. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Safety Data Sheet: Methyl 4-amino-3-bromobenzoate. (2019). Chemos GmbH & Co.KG. Retrieved from [Link]

-

Sicherheitsdatenblatt: Methyl 4-amino-3-bromobenzoate. (2019). Chemos GmbH & Co.KG. Retrieved from [Link]

-

Methyl 3-amino-4-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 3-amino-4-bromobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-bromobenzoate is a halogenated aromatic amine ester of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring an amino group, a bromine atom, and a methyl ester on a benzene ring, makes it a versatile and highly reactive intermediate. The interplay of the electron-donating amino group and the electron-withdrawing bromine and ester functionalities creates a nuanced reactivity profile, allowing for selective chemical transformations at multiple sites on the molecule. This guide provides a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, and its critical role as a building block in the development of complex organic molecules, including photoactive materials and potentially therapeutic agents. Understanding the chemistry of this compound is essential for researchers aiming to leverage its synthetic potential in drug discovery and materials science.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 46064-79-3 | [3] |

| Molecular Formula | C₈H₈BrNO₂ | [3] |

| Molecular Weight | 230.06 g/mol | [3] |

| Appearance | Beige powder | [4] |

| Melting Point | 118-120 °C | [5] |

| Boiling Point (Predicted) | 337.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.6 g/cm³ | [5] |

| SMILES | COC(=O)C1=CC(=C(C=C1)Br)N | [2] |

| InChI | InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | [2] |

Synthesis of this compound

The most common and direct laboratory-scale synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid, 3-amino-4-bromobenzoic acid. This method is favored for its straightforward procedure and generally good yields.

Causality Behind Experimental Choices:

The reaction employs a strong dehydrating agent, typically thionyl chloride (SOCl₂), to activate the carboxylic acid and drive the equilibrium towards the ester product. Methanol serves as both the reactant and the solvent. The initial cooling to 0°C is crucial for controlling the exothermic reaction upon the addition of thionyl chloride. The subsequent reflux provides the necessary activation energy for the reaction to proceed to completion. A basic workup with saturated sodium bicarbonate solution is required to neutralize the excess thionyl chloride and the hydrochloric acid byproduct. Finally, purification by column chromatography ensures the isolation of the high-purity product desired for subsequent synthetic applications.

Experimental Protocol: Fischer Esterification

Materials:

-

3-Amino-4-bromobenzoic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reflux and extraction

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-bromobenzoic acid (1.0 eq.) in anhydrous methanol.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (2.5 eq.) dropwise to the cooled solution. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.[3]

Spectroscopic Analysis

The structural elucidation and purity assessment of this compound are confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons with characteristic splitting patterns, a singlet for the methyl ester protons, and a broad singlet for the amine protons. |

| ¹³C NMR | Expected signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester. |

| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), C-O stretching (ester), and C-Br stretching. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight, with a characteristic M+2 peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |

Applications in Organic Synthesis and Drug Development

This compound is a valuable building block due to its multiple reactive sites. The amino group can be acylated, alkylated, or diazotized. The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-nitrogen bonds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Synthesis of Photoactive Compounds

A notable application of this compound is in the synthesis of photoactive molecules. For instance, it has been used as a precursor in the synthesis of novel ortho-fluoroazobenzene photoswitches. In this synthesis, the amino group of this compound is reacted with a nitrosobenzene derivative to form an azobenzene linkage. The resulting molecule exhibits photoisomerization properties, making it of interest in the development of light-responsive materials.[1]

Intermediate in Pharmaceutical Synthesis

While specific examples of marketed drugs that directly use this compound as a starting material are not prominently documented in publicly available literature, its structural motif is present in various pharmacologically active compounds. For example, substituted aminobenzoic acids are key components in the synthesis of kinase inhibitors, such as those targeting BRAF, a protein implicated in some cancers. The versatile reactivity of this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns.

Sources

An In-depth Technical Guide to Methyl 3-amino-4-bromobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-bromobenzoate is a halogenated aromatic amine ester that serves as a versatile and crucial building block in organic synthesis and medicinal chemistry. Its unique trifunctional structure, featuring an amino group, a bromine atom, and a methyl ester on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its applications as a key intermediate in the development of novel compounds, particularly within the pharmaceutical industry.

Core Chemical and Physical Properties

This compound, with the CAS number 46064-79-3, possesses the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] The strategic placement of its functional groups dictates its reactivity and utility in synthesis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 46064-79-3 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Melting Point | 118-120°C | [2] |

| Boiling Point | 337°C at 760 mmHg (Predicted) | [2] |

| Density | 1.578 g/cm³ (Predicted) | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound is the esterification of 3-amino-4-bromobenzoic acid. Another reported method involves the reduction of the nitro group of methyl 4-bromo-3-nitrobenzoate.

Experimental Protocol: Esterification of 3-Amino-4-bromobenzoic Acid

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

3-Amino-4-bromobenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolution: Dissolve 3-Amino-4-bromobenzoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acidification: Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred solution. Alternatively, a catalytic amount of concentrated sulfuric acid can be used. The addition of an acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the excess methanol under reduced pressure.

-

Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step is critical to quench the remaining acid and to deprotonate the ammonium salt formed, allowing the product to be extracted into an organic solvent.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[3]

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is characterized by the interplay of its three functional groups. The amino group is nucleophilic and can undergo acylation, alkylation, and diazotization reactions. The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides.

This versatility makes this compound a valuable intermediate in the synthesis of pharmaceutically active compounds.

Building Block for Bioactive Molecules

This compound serves as a key building block in the synthesis of various bioactive molecules. For instance, it has been utilized in the synthesis of potent enzyme inhibitors. Research has shown its use as a foundational scaffold in the development of inhibitors for schistosomiasis, a major parasitic disease.[4]

Intermediate in the Synthesis of a Photoactive Compound

A notable application of this compound is in the synthesis of a novel photoactive ortho-fluoroazobenzene derivative, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. In this synthesis, the amino group of this compound is reacted with 1,3-difluoro-2-nitrosobenzene in glacial acetic acid.[5] This reaction highlights the utility of the amino functionality in forming azo compounds, which are of interest for their photoswitchable properties in various materials science and biomedical applications.

Spectral Data

While experimental spectral data for this compound is not widely available in public databases, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The aromatic protons will exhibit splitting patterns determined by their positions relative to the amino and bromo substituents.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with chemical shifts influenced by the substituents), and the methyl carbon of the ester.

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Safety and Handling

This compound is associated with several hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly versatile and valuable intermediate in organic and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and insights into its applications, underscoring its importance for researchers and professionals in the field of drug discovery and development.

References

-

St. Fleur, S. E., et al. (2020). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-bromobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound Safety and Hazards. Retrieved from [Link]

- Google Patents. (n.d.). CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester.

-

PubChemLite. (n.d.). This compound (C8H8BrNO2). Retrieved from [Link]

-

PubChem. (n.d.). L-Arginine. Retrieved from [Link]

Sources

Methyl 3-amino-4-bromobenzoate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3-amino-4-bromobenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 46064-79-3), a key intermediate in pharmaceutical synthesis and materials science. The document elucidates the physicochemical properties governing its solubility, offers a qualitative solubility profile based on empirical data from synthetic procedures, and presents a detailed, self-validating experimental protocol for quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of Solubility Profiling

This compound is a substituted aromatic compound whose structural motifs—an amino group, a bromine atom, and a methyl ester on a benzene ring—make it a versatile building block. It is notably used in the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs).[1] The success of its application in multi-step syntheses, crystallizations, and formulations is critically dependent on a thorough understanding of its solubility.

Predicting and quantifying the solubility of such a molecule is non-trivial. The interplay between its polar functional groups, which are capable of hydrogen bonding, and the non-polar, bulky bromophenyl scaffold creates a nuanced solubility profile. This guide aims to deconstruct the factors influencing its solubility and provide a robust framework for its experimental determination.

Physicochemical Properties & Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 46064-79-3 | [2] |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | [2] |

| Appearance | Solid | [3] |

| XLogP3-AA (LogP) | 1.8 | [2] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [2] |

| Hydrogen Bond Acceptors | 3 (from -NH₂, C=O, -OCH₃) | [2] |

Causality of Structural Features on Solubility

The molecule's solubility is a direct consequence of the balance between its polar and non-polar characteristics.

-

Polar Moieties : The primary amine (-NH₂) and the methyl ester (-COOCH₃) groups are polar. The amine group can both donate and accept hydrogen bonds, while the carbonyl oxygen and ester oxygen of the ester group are effective hydrogen bond acceptors. These features promote solubility in polar solvents, particularly those that are protic (e.g., alcohols) or can act as strong hydrogen bond acceptors (e.g., DMSO, DMF).

-

Non-Polar Moiety : The brominated benzene ring is hydrophobic and non-polar. The presence of the bromine atom increases the molecular weight and van der Waals surface area, which tends to decrease solubility in highly polar solvents like water but can improve solubility in less polar organic solvents like dichloromethane or ethyl acetate.

The principle of "like dissolves like" is paramount. We can predict that solvents with a polarity intermediate between highly polar and strictly non-polar will be most effective, as they can interact favorably with both the polar functional groups and the non-polar aromatic ring.[4][5]

Caption: Key molecular interactions influencing solubility.

Qualitative Solubility Profile from Synthetic Methodologies

While quantitative public data is sparse, a reliable qualitative profile can be inferred from documented synthetic and purification procedures.

| Solvent Class | Solvent | Inferred Solubility | Rationale & Source(s) |

| Polar Protic | Methanol | Soluble | Used as a solvent for the esterification reaction of the parent carboxylic acid.[6] |

| Acetic Acid | Soluble | Used as the reaction solvent for synthesis, indicating good solubility, especially at elevated temperatures.[1] | |

| Polar Aprotic | Ethyl Acetate | Soluble | Frequently used as an extraction solvent, indicating high partitioning into this phase.[1][6] |

| Dichloromethane | Soluble | Mentioned as a solvent for recrystallization in combination with methanol.[7] | |

| Non-Polar | Hexane | Slightly Soluble / Insoluble | Used as an anti-solvent or for column chromatography elution in combination with ethyl acetate, implying low solubility which facilitates purification and crystallization.[1][6] |

This empirical evidence strongly supports the predictions made from the molecular structure analysis. The compound is readily soluble in polar solvents (both protic and aprotic) and poorly soluble in non-polar aliphatic hydrocarbons.

Experimental Protocol for Quantitative Solubility Determination

To generate precise, reproducible solubility data, a self-validating experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for this purpose.[8] This protocol ensures that equilibrium is achieved and that measurements are accurate.

Pre-requisite: Safety & Handling

Before commencing any experimental work, consult the Safety Data Sheet (SDS).

-

Hazards : this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]

-

Precautions : Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

Workflow for Isothermal Shake-Flask Method

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation :

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a 4 mL glass vial. The key is to ensure that undissolved solid will remain after equilibrium is reached.

-

Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

-

Equilibration :

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the slurry for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure the system has reached thermodynamic equilibrium. The rate of dissolution slows dramatically as it approaches saturation.

-

-

Phase Separation :

-

After equilibration, visually confirm the presence of undissolved solid. If all solute has dissolved, the solution was not saturated; repeat the experiment with more solute.

-

Allow the vial to stand undisturbed in a temperature-controlled block for at least 30 minutes to let the solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe fitted with a solvent-compatible 0.22 µm PTFE or nylon filter. This step is critical to remove any microscopic solid particles, which would artificially inflate the measured solubility.

-

-

Quantification (Gravimetric Method) :

-

Tare a clean, dry weighing vial on an analytical balance.

-

Dispense a precise volume of the filtered supernatant (e.g., 1.00 mL) into the tared vial and record the volume.

-

Remove the solvent under a gentle stream of nitrogen or by using a vacuum centrifuge until a constant weight of the dried solid residue is achieved.

-

Weigh the vial containing the dried residue. The difference between this final weight and the tare weight is the mass of the dissolved solute.

-

-

Calculation and Reporting :

-

Calculate the solubility using the formula:

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL)

-

-

Repeat the entire experiment at least in triplicate for each solvent to ensure reproducibility and report the mean solubility with the standard deviation.

-

Conclusion

This compound exhibits a solubility profile governed by a delicate balance of polar, hydrogen-bonding functional groups and a non-polar bromophenyl core. It is readily soluble in polar organic solvents such as methanol, ethyl acetate, and acetic acid, while demonstrating poor solubility in non-polar hydrocarbons like hexane. This behavior is consistent with its use in common organic synthesis and purification protocols. For applications requiring precise solubility values, the provided isothermal shake-flask protocol offers a reliable and scientifically rigorous method for generating high-quality, quantitative data. This foundational knowledge is indispensable for the rational design of chemical processes and formulations involving this important chemical intermediate.

References

-

PubChem. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. This compound | C8H8BrNO2. National Center for Biotechnology Information. Available at: [Link].

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]. (Note: A generic but illustrative video link is used as the original may not be persistent).

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. ResearchGate. Available at: [Link].

-

UCLA Chem 30BL. Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. Available at: [Link].

-

Ebers, S. et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. University at Buffalo. Available at: [Link].

-

Khan Academy. Solubility of organic compounds. Khan Academy. Available at: [Link].

-

Chemistry LibreTexts. Factors That Affect Solubility. LibreTexts. Available at: [Link].

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-4-bromobenzoic acid 97 2840-29-1 [sigmaaldrich.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

synthesis of Methyl 3-amino-4-bromobenzoate from 3-amino-4-bromobenzoic acid

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-bromobenzoate

This guide provides a comprehensive examination of the synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis, from its carboxylic acid precursor, 3-amino-4-bromobenzoic acid. We will explore the core chemical principles, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yield transformation.

Strategic Overview: The Esterification Reaction

The conversion of 3-amino-4-bromobenzoic acid to its methyl ester is a classic esterification reaction. Among the various methods available, the Fischer-Speier esterification stands out for its efficiency, cost-effectiveness, and scalability, making it the preferred route in many research and development settings.[1] This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3][4]

The reaction is fundamentally an equilibrium process.[1] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol (methanol in this case), which also conveniently serves as the solvent, and/or by removing the water that is formed as a byproduct.[3][4][5]

Mechanistic Causality: The "Why" Behind the Fischer Esterification

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The acid-catalyzed esterification follows a well-established multi-step pathway, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

-

Protonation of the Carbonyl: The reaction commences with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (typically sulfuric acid).[1][4][6][7] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

-

Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (methanol) attacks the now highly electrophilic carbonyl carbon.[2][6] This forms a tetrahedral intermediate, an oxonium ion.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.[1][2] This intramolecular proton transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.[1][7]

-

Deprotonation: The final step involves the deprotonation of the protonated ester by a weak base in the mixture (such as a methanol molecule or the conjugate base of the catalyst) to yield the neutral ester product and regenerate the acid catalyst.[1][2][7]

The dual role of concentrated sulfuric acid is a key pillar of this protocol's trustworthiness. It not only catalyzes the reaction by providing the necessary protons but also acts as a dehydrating agent, sequestering the water formed and driving the equilibrium to the right, thereby maximizing the ester yield.[5][8][9]

Alternative Synthetic Approaches

While Fischer esterification is the primary focus, other methods can achieve this transformation:

-

Thionyl Chloride (SOCl₂): The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride.[10] This intermediate then readily reacts with methanol to form the ester. Some procedures add thionyl chloride directly to the methanol solution, forming the ester in situ.[11][12] This method is often faster but involves handling the corrosive and moisture-sensitive thionyl chloride.

-

Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to achieve esterification under mild, neutral conditions.[13][14][15] It is particularly useful for sensitive substrates but is less atom-economical and generates stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification.[16]

Physicochemical Data of Key Compounds

A clear understanding of the physical properties of the starting material and the final product is essential for monitoring the reaction and for purification.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 3-Amino-4-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 204-208 | 2840-29-1 |

| This compound | C₈H₈BrNO₂ | 230.06 | N/A | 46064-79-3[11][17] |

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with explanations for each critical step.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Typical Moles (Example) | Typical Mass/Volume | Role |

| 3-Amino-4-bromobenzoic acid | 216.03 | 0.023 | 5.0 g (1.0 eq) | Starting Material |

| Methanol (Anhydrous) | 32.04 | 1.23 | 50 mL | Reagent & Solvent |

| Sulfuric Acid (Conc.) | 98.08 | 0.028 | 1.5 mL | Catalyst & Dehydrating Agent |

| Ethyl Acetate | - | - | ~150 mL | Extraction Solvent |

| Sat. Sodium Bicarbonate (NaHCO₃) | - | - | ~60 mL | Neutralizing Agent |

| Brine (Sat. NaCl) | - | - | ~30 mL | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | q.s. | Drying Agent |

Equipment: 250 mL Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, ice bath, separatory funnel, rotary evaporator, and standard laboratory glassware.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-4-bromobenzoic acid (5.0 g) in anhydrous methanol (50 mL).

-

Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly and cautiously add concentrated sulfuric acid (1.5 mL) dropwise. Causality: This exothermic addition must be done slowly to control the temperature and prevent unwanted side reactions.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 5 to 24 hours.[11][18] Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-Up - Solvent Removal: After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[19]

-

Work-Up - Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel.

-

Work-Up - Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL).[19][20] Caution: CO₂ gas will evolve. Vent the separatory funnel frequently. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Work-Up - Washing: Wash the organic layer with brine (30 mL) to remove residual water and water-soluble impurities.[20]

-

Drying and Isolation: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the final product as a pure solid.[11][21]

Visualization of Workflow and Mechanism

Diagrams provide a clear visual summary of the process and underlying chemistry.

Caption: High-level workflow for the synthesis of this compound.

Caption: Simplified mechanism of the Fischer-Speier Esterification reaction.

Safety and Handling

Professional laboratory practice requires strict adherence to safety protocols.

-

3-Amino-4-bromobenzoic acid: Toxic if swallowed. Causes skin, eye, and respiratory irritation.[22][23]

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Reacts exothermically with water and alcohols.

-

Methanol: Flammable liquid. Toxic if swallowed, inhaled, or in contact with skin.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Ventilation: All steps of this procedure, especially those involving volatile solvents and the acid catalyst, must be performed in a properly functioning chemical fume hood.

Conclusion

The via Fischer esterification is a robust, reliable, and well-documented procedure. By understanding the underlying mechanism, carefully controlling reaction conditions, and executing a thorough work-up and purification protocol, researchers can consistently obtain this important synthetic intermediate in high yield and purity. This guide provides the necessary technical foundation and practical insights for drug development professionals and scientists to successfully implement this key transformation.

References

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

Use of concentrated sulfuric acid in Fischer esterification. (2017, June 29). Chemistry Stack Exchange. [Link]

-

Why is sulfuric acid used in esterification?. Quora. [Link]

-

Fischer esterification reaction. BYJU'S. [Link]

-

How concentrated sulfuric acid catalyzes Fischer esterification?. Homework.Study.com. [Link]

-

Esterification - Concept. (2020, March 26). JoVE. [Link]

-

Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

-

mechanism for the esterification reaction. Chemguide. [Link]

-

Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. [Link]

-

Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. (2019, March 7). ACS Omega. [Link]

-

Mitsunobu reaction. Wikipedia. [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. University at Buffalo. [Link]

- Preparation of p-aminobenzoyl chloride salts.

- Preparation of p-benzamide polymers and intermediates thereof.

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

-

Work up of ester?. (2021, January 19). ResearchGate. [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

-

This compound. PubChem. [Link]

-

Methyl 4-amino-3-bromobenzoate. PubChem. [Link]

-

Mitsunobu Reaction. (2019, August 26). Organic Chemistry Portal. [Link]

-

3-Amino-4-Bromobenzoic Acid. PubChem. [Link]

-

Synthesis of methyl 4-bromobenzoate. PrepChem.com. [Link]

-

5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]

-

The Fischer Esterification. University of Missouri–St. Louis. [Link]

-

Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Organic Chemistry Data. [Link]

-

This compound (C8H8BrNO2). PubChemLite. [Link]

- Application of thionyl chloride and alcohol as selective deacylation reagents for N-aryl fatty amide or N-heterocyclic fatty amide.

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

-